molecular formula C20H17FN2O5S B301779 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

货号 B301779
分子量: 416.4 g/mol
InChI 键: TXXMJNCHIOTWEK-YVLHZVERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide, commonly known as DT-010, is a novel thiazolidinedione derivative with potential therapeutic applications. It was first synthesized in 2012 by a team of researchers from the China Pharmaceutical University. Since then, DT-010 has been the subject of extensive scientific research due to its promising pharmacological properties.

作用机制

DT-010 exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
DT-010 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DT-010 has been found to reduce the levels of triglycerides and cholesterol in the blood, making it a potential candidate for the treatment of dyslipidemia.

实验室实验的优点和局限性

DT-010 is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various pharmacological assays. However, further studies are needed to determine its safety and efficacy in humans.

未来方向

DT-010 has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, including diabetes, cancer, and inflammatory disorders. Future research should focus on optimizing its pharmacological properties, determining its safety and efficacy in humans, and exploring its potential as a lead compound for the development of new drugs.

合成方法

DT-010 can be synthesized using a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde and thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with 2-fluoroacetophenone to obtain the final product.

科学研究应用

DT-010 has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

属性

分子式

C20H17FN2O5S

分子量

416.4 g/mol

IUPAC 名称

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H17FN2O5S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)23(20(26)29-17)11-18(24)22-14-6-4-3-5-13(14)21/h3-10H,11H2,1-2H3,(H,22,24)/b17-10-

InChI 键

TXXMJNCHIOTWEK-YVLHZVERSA-N

手性 SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

规范 SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。